molecular formula C7H9N5O2 B3267053 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 441746-23-2

2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B3267053
CAS No.: 441746-23-2
M. Wt: 195.18 g/mol
InChI Key: FMQZZQGDXRFANM-UHFFFAOYSA-N
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Description

2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target rna viruses, specifically inhibiting the rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the interaction between rdrp subunits pa and pb1, which are crucial for the replication of rna viruses . This suggests that 2-amino-5-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one may also interact with these targets to exert its effects.

Biochemical Pathways

Given its potential antiviral activity, it may be involved in the viral replication pathway, specifically by inhibiting the rdrp enzyme, which is crucial for the replication of rna viruses .

Pharmacokinetics

Similar compounds have been noted for their favourable pharmacokinetic properties , suggesting that this compound may also exhibit good absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Similar compounds have shown promising antiviral activity against rna viruses, including influenza virus and flaviviruses . Therefore, it’s plausible that 2-amino-5-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one may also exhibit similar antiviral effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild acidic conditions to ensure regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques. This method utilizes enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include mild acids for regioselective synthesis, neutral ionic liquids for shifting regioselectivity, and microwave irradiation for catalyst-free synthesis .

Major Products Formed

The major products formed from these reactions include various ester-substituted amino-triazolopyrimidine analogs, which have shown promising antiviral activity .

Scientific Research Applications

2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:

Properties

IUPAC Name

2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-14-3-4-2-5(13)12-7(9-4)10-6(8)11-12/h2H,3H2,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQZZQGDXRFANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327861
Record name 2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

441746-23-2
Record name 2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 5
2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 6
2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

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